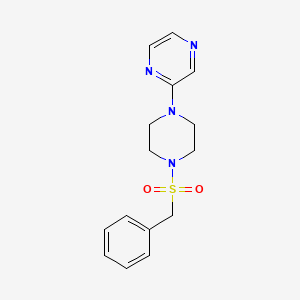

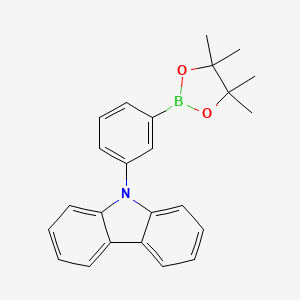

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient. Nicotinamide and its derivatives are of significant interest due to their biological importance and potential therapeutic applications.

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through the reaction of nicotinamide with ethylene oxide under mild conditions to yield N1-(2-hydroxyethyl)nicotinamide . Another approach involves the reaction of N-1-naphthyl-3-oxobutanamide with different reagents to yield various nicotinamide derivatives, which can further react to form more complex heterocyclic structures . A general synthesis method for nicotinamide derivatives, including the use of ammonia with specific reagents, has also been reported . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of the pyridine ring, which is essential for the biological activity of these compounds. The X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to determine the detailed structure of such compounds . These techniques would be instrumental in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including oxidation, methylation, and condensation with other reagents to form new compounds . The reactivity of the tertiary nitrogen group in nicotinamide is a key factor in these reactions . Understanding the chemical behavior of the compound would require detailed studies of its reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a tetramethylpiperidine 1-oxyl residue into nicotinamide derivatives has been shown to affect their properties . High-performance liquid chromatography (HPLC) can be used to determine the presence and concentration of nicotinamide and its metabolites, which is indicative of the compound's stability and metabolism . These properties are crucial for the potential therapeutic application of the compound.

Scientific Research Applications

Chemical Synthesis and Reactions

Compounds like N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are pivotal in synthetic chemistry for producing various novel compounds. For instance, the thermally-controlled chemoselective reduction of pyrrolo[3,4-b]pyridine-dione with sodium borohydride at different temperatures leads to the creation of new nicotinamide derivatives, showcasing the versatility of nicotinamide-based compounds in chemical synthesis (Goto, Saito, & Sato, 1987). Similarly, reactions involving ethylene oxide with nicotinamide under mild conditions yield chlorides and betaines of N1-(2-hydroxyethyl)nicotinamide, further exemplifying the chemical reactivity of nicotinamide derivatives (Windmueller, Ackerman, Bakerman, & Mickelsen, 1959).

Biological and Pharmacological Research

Nicotinamide derivatives are extensively studied for their biological activities. The enzymatic assay development for nicotinamide N-methyltransferase (NNMT) highlights the compound's role in physiological and pathological processes, including its potential link to various diseases (van Haren et al., 2016). The inhibition studies of NNMT provide insights into developing new therapeutic strategies against diseases where NNMT plays a critical role (Babault et al., 2018).

properties

IUPAC Name |

N-(2-hydroxy-2-pyridin-2-ylethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-16(15-3-1-2-8-19-15)12-21-18(23)13-4-5-17(20-11-13)25-14-6-9-24-10-7-14/h1-5,8,11,14,16,22H,6-7,9-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIGIJCNQUJLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(C3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)